PAR-4 Agonist Peptide, amide

Vue d'ensemble

Description

PAR-4 Agonist Peptide, amide (PAR-4-AP; AY-NH2) is a proteinase-activated receptor-4 (PAR-4) agonist . It has no effect on either PAR-1 or PAR-2 and its effects are blocked by a PAR-4 antagonist . It is used for research purposes only .

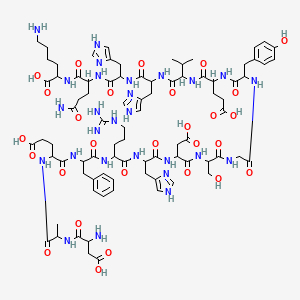

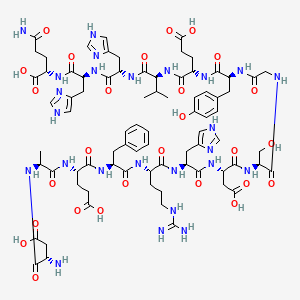

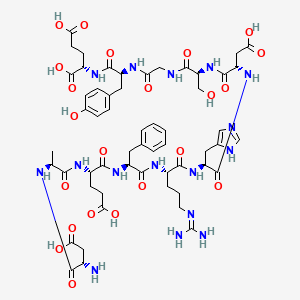

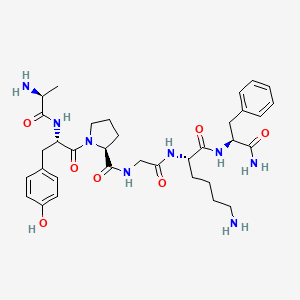

Molecular Structure Analysis

The molecular weight of this compound is 680.79 . Its formula is C34H48N8O7 . The sequence shortening is AYPGKF-NH2 .Physical And Chemical Properties Analysis

This compound is a solid, white to off-white substance . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at -80°C for 2 years or at -20°C for 1 year .Applications De Recherche Scientifique

Platelet Aggregation and Mechanisms of Action

PAR-4 agonist peptide plays a significant role in platelet aggregation. Research indicates that PAR agonist-induced platelet aggregation involves distinct mechanisms that depend on their ability to interact with aggregation pathways and subsequent activation of GPIIb/IIIa receptors. Specifically, PAR-4 agonist-induced aggregation is found to be ADP-dependent and resistant to certain inhibitors, highlighting the unique pathway it follows compared to other PAR agonists (Chung et al., 2002).

Receptor Activation Studies

Studies have been conducted to understand the structure-function relationship of PARs and their activation by various peptides, including PAR-4 agonists. These studies contribute to the development of selective agonists and antagonists, potentially useful in therapeutic applications (Maryanoff et al., 2001).

Physiological and Pathological Roles

PARs, including PAR-4, have been studied for their potential physiological roles in tissue injury, repair, remodeling, embryogenesis, and oncogenesis. The ability to pharmacologically distinguish among PARs using selective agonists and antagonists, such as those for PAR-4, is an area of significant research interest (Hollenberg & Compton, 2002).

Potential Therapeutic Applications

Research into the development of peptide mimetics as agonists for PARs, including PAR-4, is ongoing, with a focus on improved potency, selectivity, and stability. These developments have implications for therapeutic strategies in treating diseases resistant to current treatments (Sekiguchi, 2005).

Agonist Peptide Optimization

Efforts to identify potent PAR-4 agonist peptides for drug development have led to the discovery of peptides with improved potency, aiding in the optimization of PAR-4 antagonists for clinical applications. This research is crucial for enhancing the efficacy and safety of antiplatelet agents (Yang et al., 2022).

Mécanisme D'action

Target of Action

The primary target of the PAR-4 Agonist Peptide, amide, also known as PAR-4-AP, is the Proteinase-Activated Receptor-4 (PAR-4) . PAR-4 is a member of a family of four seven-transmembrane G protein-coupled receptors . These receptors play significant roles in various physiological and pathological processes, including cancer, cardiovascular, musculoskeletal, gastrointestinal, respiratory, and central nervous system disorders .

Mode of Action

PAR-4-AP is a selective activator of PAR-4 . The effects of PAR-4-AP can be blocked by a PAR-4 antagonist , indicating its specific interaction with PAR-4.

Biochemical Pathways

The activation of PAR-4 by PAR-4-AP leads to the stimulation of thromboxane production by human platelets . Thromboxane is a member of the family of lipids known as eicosanoids and plays a key role in the promotion of platelet aggregation, an essential process in blood clot formation .

Result of Action

The activation of PAR-4 by PAR-4-AP results in the stimulation of thromboxane production . This leads to an increase in platelet aggregation, which is a crucial process in blood clot formation . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .

Propriétés

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOHIALRKLBRD-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

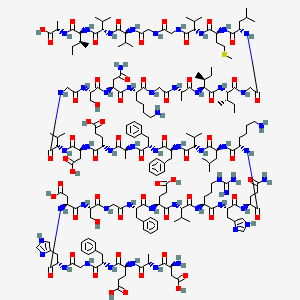

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)